Clozic

Description

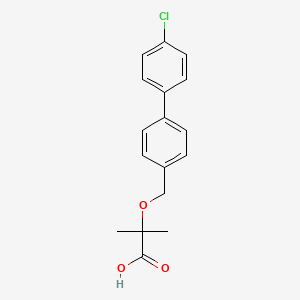

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOFYAXVVVXMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020335 | |

| Record name | Clobuzarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22494-47-9 | |

| Record name | Clobuzarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22494-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobuzarit [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobuzarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobuzarit | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBUZARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clozic (ICI 55897): A Technical Whitepaper on a Potential Anti-Arthritic Agent

Disclaimer: Publicly available, in-depth technical information on Clozic (ICI 55897), also known as Clobuzarit, is limited. This document synthesizes the available data and integrates established principles of anti-inflammatory drug research to provide a representative technical guide for researchers, scientists, and drug development professionals. The experimental protocols and detailed mechanistic data are based on standard methodologies used for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) with potential anti-arthritic properties.

Introduction

This compound (ICI 55897) is a chemical entity identified as a potential anti-arthritic agent. Structurally, it is known as 2-((4'-chloro-4-biphenylyl)methoxy)-2-methylpropionic acid. As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic potential lies in the modulation of inflammatory pathways, particularly those involved in the pathogenesis of rheumatoid arthritis and osteoarthritis. This whitepaper provides a comprehensive overview of the known characteristics of this compound and outlines the standard experimental framework for the evaluation of such a compound.

Physicochemical Properties

A summary of the basic chemical properties of this compound (Clobuzarit) is presented in Table 1.

| Property | Value |

| Chemical Name | 2-((4'-chloro-4-biphenylyl)methoxy)-2-methylpropionic acid |

| Synonyms | This compound, ICI 55897, Clobuzarit |

| Molecular Formula | C17H17ClO3 |

| Molecular Weight | 304.77 g/mol |

| Classification | Non-steroidal anti-inflammatory drug (NSAID) |

Mechanism of Action (Proposed)

While specific studies on the detailed mechanism of action of this compound are not widely available, its classification as an NSAID suggests that its primary mode of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.

Inhibition of Prostaglandin Synthesis

NSAIDs typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The proposed signaling pathway is illustrated in the diagram below.

Caption: Proposed mechanism of action for this compound (ICI 55897) via inhibition of COX enzymes.

Preclinical Pharmacological Data (Representative)

Detailed preclinical data for this compound is scarce. The following sections outline the types of studies and potential findings that would be necessary to characterize its anti-inflammatory and anti-arthritic potential.

In Vitro Efficacy

Initial evaluation of a compound like this compound would involve a series of in vitro assays to determine its potency and cellular effects.

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Assay Conditions: The assay is typically performed in a buffer containing a heme cofactor and a reducing agent.

-

Substrate: Arachidonic acid is added to initiate the enzymatic reaction.

-

Test Compound: this compound is added at various concentrations.

-

Detection: Prostaglandin E2 (PGE2) production is measured using an enzyme immunoassay (EIA) kit.

-

Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.

Objective: To assess the effects of this compound on inflammatory responses in relevant cell types.

-

Effect on Synoviocytes and Chondrocytes:

-

Protocol: Primary human or animal-derived fibroblast-like synoviocytes (FLS) and chondrocytes are cultured. Cells are stimulated with pro-inflammatory cytokines like interleukin-1β (IL-1β) or tumor necrosis factor-α (TNF-α) in the presence or absence of varying concentrations of this compound.

-

Endpoints:

-

Measurement of prostaglandin E2 (PGE2) and nitric oxide (NO) production in the culture supernatant.

-

Gene expression analysis (qPCR) of key inflammatory mediators (e.g., COX-2, iNOS, MMPs) and cartilage matrix components (e.g., aggrecan, collagen type II).

-

Assessment of cell viability and proliferation (e.g., MTT assay).

-

-

-

Effect on Rat Hippocampus-Derived Mesenchymal Cells (RHMC):

-

Observations: Limited available data suggests that this compound concentrations greater than 50 μM cause a dose-dependent decrease in matrix protein synthesis by RHMC cell cultures. It also exhibits a dose-dependent and reversible inhibition of RHMC cell growth.

-

A summary of the reported in vitro effects of this compound is presented in Table 2.

| Cell Type | Parameter Measured | Observation |

| RHMC | Matrix Protein Synthesis | Dose-dependent decrease at >50 μM |

| RHMC | Cell Growth | Dose-dependent and reversible inhibition |

In Vivo Efficacy Models

To evaluate the anti-arthritic potential in a physiological context, animal models of arthritis are employed.

Objective: To assess the therapeutic efficacy of this compound in a well-established model of rheumatoid arthritis.

Protocol:

-

Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.

-

Treatment: this compound is administered orally or intraperitoneally daily, starting from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

-

Assessments:

-

Clinical Scoring: Paw swelling, erythema, and joint mobility are scored regularly.

-

Body Weight: Monitored as an indicator of systemic inflammation and toxicity.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarkers: Serum or plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and acute-phase proteins are measured.

-

Objective: To evaluate the efficacy of this compound in an autoimmune model of arthritis that shares pathological features with human rheumatoid arthritis.

Protocol:

-

Induction: Susceptible strains of mice (e.g., DBA/1) or rats are immunized with an emulsion of type II collagen and Freund's Complete Adjuvant. A booster injection is typically given 21 days later.

-

Treatment and Assessments: Similar to the AIA model, treatment with this compound would commence either prophylactically or therapeutically, with regular monitoring of clinical scores, body weight, and terminal analysis of joint histology and inflammatory biomarkers.

Experimental Workflow

A typical workflow for the preclinical evaluation of a potential anti-arthritic compound like this compound is depicted below.

Caption: A representative preclinical drug discovery workflow for an anti-arthritic compound.

Toxicology and Safety Pharmacology

A comprehensive toxicological evaluation would be essential before any clinical development. This would include:

-

Acute and chronic toxicity studies in rodent and non-rodent species to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

-

Safety pharmacology studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity and carcinogenicity studies to evaluate the mutagenic and carcinogenic potential.

Conclusion

This compound (ICI 55897) has been identified as a potential anti-arthritic agent, likely functioning as a non-steroidal anti-inflammatory drug through the inhibition of prostaglandin synthesis. While specific and detailed experimental data on this compound are not extensively available in the public domain, this technical guide outlines the standard and rigorous scientific approach that would be necessary to fully characterize its pharmacological profile, efficacy, and safety. Further research, following the experimental frameworks described herein, would be required to fully elucidate the therapeutic potential of this compound in the management of arthritic conditions.

Unraveling the Core Mechanism of Clozic (Clobuzarit): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozic, chemically known as Clobuzarit (ICI 55897), is a disease-modifying anti-arthritic agent that has demonstrated significant anti-proliferative and cytostatic effects on a variety of mammalian cell types. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, synthesizing available data on its effects on cellular proliferation, and detailing the experimental protocols used to elucidate these properties. While the precise molecular targets and signaling pathways are not fully elucidated, this document consolidates the current understanding of this compound's activity, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound (Clobuzarit) is an oxyalkanoic acid derivative that has shown promise as a disease-modifying agent in rheumatoid arthritis.[1] Its therapeutic potential is linked to its ability to inhibit cellular growth without causing cell death, a characteristic that distinguishes it from cytotoxic drugs.[1] This guide delves into the fundamental mechanism of action of this compound, with a focus on its anti-proliferative properties.

Core Mechanism of Action: Anti-proliferative and Cytostatic Effects

The primary mechanism of action of this compound is the inhibition of cell proliferation in a reversible and cytostatic manner.[1] This means that this compound halts cell growth without inducing cell lysis or death.

Interaction with Lipophilic Cell Target Sites

The anti-proliferative effect of this compound and other oxyalkanoic acids is believed to stem from their interaction with lipophilic sites within the cell.[1] The inhibitory potency of these compounds has been shown to correlate with their lipophilicity.[1] This suggests that the drug may partition into cellular membranes or interact with hydrophobic domains of intracellular proteins to exert its effect.

Cytostatic, Not Cytotoxic

A key feature of this compound's mechanism is its cytostatic nature. Studies have shown that even at concentrations that effectively inhibit cell growth, there is no significant loss of cell viability.[1] This was confirmed by the absence of lactate dehydrogenase (LDH) release into the culture medium, a marker of cell lysis.[2]

Quantitative Data on Anti-proliferative and Other Effects

The following table summarizes the available quantitative data on the effects of this compound from in vitro studies.

| Cell Type | Parameter Measured | Concentration | Effect | Reference |

| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Matrix Protein Synthesis | > 50 µM | Dose-dependent decrease | [2] |

| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Cell Growth | > 50 µM | Dose-dependent inhibition | [2] |

| Neonatal Rat Heart Matrix-Secreting Cells (RHMC) | Cell Viability (LDH release) | 500 µM | No significant difference from control after 3 days of exposure | [2] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cell Proliferation Assay with Neonatal Rat Heart Matrix-Secreting Cells

This protocol is based on the methods described in the foundational studies of this compound's anti-proliferative effects.[2][3]

Objective: To determine the effect of this compound on the proliferation of mammalian cells in vitro.

Materials:

-

Neonatal rat hearts

-

Culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal calf serum

-

This compound (Clobuzarit) stock solution (dissolved in a suitable solvent like methanol)

-

24-well cell culture plates

-

Incubator (37°C, 5% CO2, humidified atmosphere)

-

Microscope

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Isolation and Culture:

-

Isolate matrix-secreting cells from neonatal rat hearts using established enzymatic digestion protocols.

-

Seed the isolated cells into 24-well plates at a density of approximately 3 x 10^4 to 5 x 10^4 cells/mL in a culture medium containing 20% fetal calf serum.

-

Incubate the plates at 37°C in a humidified atmosphere of 95% air/5% CO2.

-

-

Drug Treatment:

-

Allow the cells to adhere and grow for a specified period.

-

Replace the culture medium with a fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used for the drug stock) should be included.

-

-

Determination of Cell Number:

-

At various time points during the culture period, determine the cell numbers in replicate wells for each treatment condition.

-

To count the cells, aspirate the medium, wash the cells with PBS, and detach them using a trypsin-EDTA solution.

-

Resuspend the detached cells in a known volume of medium and count them using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Plot the cell number against time for each this compound concentration and the control.

-

Calculate the percentage of inhibition of cell growth compared to the control.

-

Signaling Pathways and Molecular Targets: Areas for Future Research

The precise signaling pathways and direct molecular targets of this compound remain largely unidentified. The observation that its activity is related to lipophilicity suggests a non-receptor-mediated mechanism or interaction with a target that has significant hydrophobic regions.

A proposed logical relationship for the mechanism of action is as follows:

References

Research on ICI 55897: An Inquiry into a Potential Pharmaceutical Agent

Initial investigations into the research applications of a compound designated as ICI 55897 have yielded no specific information corresponding to this identifier. Extensive searches across prominent chemical and pharmacological databases, including PubChem and ChemSpider, as well as broader scientific literature repositories, have not returned any data for a substance with this specific name.

This lack of information suggests that "ICI 55897" may be an internal, unpublished, or erroneous designation. In the course of this investigation, related terms and similar compound names have emerged, which may offer context or represent a potential misidentification.

One notable finding is the existence of ICI 63,197 , a well-characterized compound known to be a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). Research into ICI 63,197 has explored its potential therapeutic applications in inflammatory diseases and central nervous system disorders.

Additionally, the acronym "ICI" is frequently used in contemporary pharmacology to refer to Immune Checkpoint Inhibitors . This class of drugs has revolutionized cancer therapy by modulating the immune system to recognize and attack tumor cells.

Given the absence of specific data for ICI 55897, this guide will briefly touch upon the known characteristics of ICI 63,197 as a potential point of reference, should the original query have contained a typographical error. It is crucial for researchers to verify the exact identity of the compound of interest before proceeding with any experimental work.

ICI 63,197: A Phosphodiesterase 4 (PDE4) Inhibitor

ICI 63,197 is a selective inhibitor of the enzyme phosphodiesterase type 4. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including inflammation and neurotransmission.

The primary mechanism of action for ICI 63,197 involves the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, modulate the activity of various downstream signaling pathways.

The ability of ICI 63,197 to elevate cAMP levels has led to its investigation in several research areas:

-

Anti-inflammatory Effects: Increased cAMP in immune cells is generally associated with the suppression of pro-inflammatory mediators.

-

Neurological Disorders: cAMP signaling plays a critical role in neuronal function, and its modulation has been explored in the context of cognitive enhancement and neuroprotection.

Due to the lack of specific data for "ICI 55897," it is not possible to provide quantitative data, detailed experimental protocols, or further visualizations related to this specific compound. Researchers are strongly advised to confirm the chemical identity and source of their compounds before initiating any studies.

Clozic effects on cell culture

An in-depth analysis of the query "" suggests a potential misspelling of established pharmaceutical compounds. Our comprehensive search did not yield any substance named "Clozic." However, the query bears phonetic and orthographic resemblance to several well-researched drugs known to have significant effects on cell cultures, namely Clofazimine , Clotrimazole , and Clozapine . To provide a relevant and accurate technical guide, clarification on the intended agent is essential. Below, we provide a preliminary overview of each of these compounds and their known effects in cell culture settings, which may assist in identifying the intended subject of your inquiry.

Clofazimine

Clofazimine is an antimicrobial agent with anti-inflammatory properties. In cell culture, its effects are multifaceted.

Mechanism of Action: The primary mechanism of clofazimine is believed to involve its interaction with bacterial DNA by intercalation, which disrupts DNA replication and transcription.[1] Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as lipids, proteins, and nucleic acids, ultimately causing bacterial cell death.[1] Clofazimine also exhibits anti-inflammatory effects.[1]

Effects on Immune Signaling: In macrophages, clofazimine can accumulate and form crystal-like drug inclusions (CLDIs).[2] These CLDIs can modulate immune signaling pathways downstream of Toll-like receptors (TLRs), leading to enhanced production of the anti-inflammatory cytokine interleukin-1 receptor antagonist (IL-1RA) and reduced activation of NF-κB and production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNFα).[2] This suggests that the bioaccumulation of clofazimine in macrophages may be key to its anti-inflammatory function in vivo.[2]

Clotrimazole

Clotrimazole is an antifungal drug that has also been shown to inhibit the proliferation of various cell types, including cancer cells.[3][4]

Mechanism of Action: Clotrimazole's primary mode of action in inhibiting cell proliferation is thought to involve the depletion of intracellular calcium (Ca2+) stores.[3][4] It achieves this by inhibiting the sarcoplasmic reticulum Ca2+-ATPase, which is responsible for sequestering Ca2+ into intracellular stores.[3] This disruption of Ca2+ homeostasis affects various cellular processes that are dependent on calcium signaling.

Effects on Cell Proliferation and Apoptosis: In cell culture studies, clotrimazole has been shown to cause a dose-dependent and reversible inhibition of cell proliferation in both normal and cancer cell lines.[4][5] It can cause cells to accumulate in the G0/G1 phase of the cell cycle.[5] Furthermore, clotrimazole can induce apoptosis, or programmed cell death, in cancer cells.[5][6] For instance, in glioblastoma cell lines, it has been observed to enhance the cytotoxic effects of cisplatin by inducing apoptosis.[5]

Clozapine

Clozapine is an atypical antipsychotic drug. While its primary effects are on the central nervous system, it does have cellular mechanisms of action that can be studied in cell culture, particularly in neuronal cell lines.

Mechanism of Action: The distinct antipsychotic properties of clozapine are thought to be due to its partial agonism at muscarinic acetylcholine receptors, specifically the M4 and possibly M1 subtypes.[7] This is in contrast to many other antipsychotics that act as potent antagonists at these receptors.[7] While it also interacts with dopamine and serotonin receptors, its affinity for the dopamine D2 receptor is low.[7]

To proceed with the creation of a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, please specify which of these compounds—Clofazimine , Clotrimazole , or Clozapine —is the intended subject of your request. This will ensure that the provided information is accurate and tailored to your research needs.

References

- 1. What is the mechanism of Clofazimine? [synapse.patsnap.com]

- 2. Phagocytosed Clofazimine Biocrystals can Modulate Innate Immune Signaling by Inhibiting TNFα and Boosting IL-1RA Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clotrimazole, an antimycotic drug, inhibits the sarcoplasmic reticulum calcium pump and contractile function in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clotrimazole inhibits cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of clotrimazole on the growth, morphological characteristics, and cisplatin sensitivity of human glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antifungal antibiotic clotrimazole alters calcium homeostasis of leukemic lymphoblasts and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]

Clozic (Clobuzarit) for In Vitro Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro experimental use of Clozic (also known as Clobuzarit or ICI 55897), focusing on its anti-proliferative properties. The information is compiled from available scientific literature to assist researchers in understanding its mechanism and designing relevant studies.

Core Concepts: Anti-Proliferative and Cytostatic Effects

Quantitative Data Summary

The inhibitory effects of this compound on cell proliferation are dose-dependent. The following table summarizes the key quantitative findings from in vitro studies on neonatal rat heart matrix-secreting cells (RHMC).

| Parameter | Observation | This compound Concentration | Reference |

| Cell Growth Inhibition | Dose-dependent inhibition of RHMC cell culture growth. | > 50 µM | [2] |

| Matrix Protein Synthesis | Dose-dependent decrease in the amount of matrix protein synthesized by RHMC cell cultures. | > 50 µM | [2] |

| Cell Viability (LDH) | No significant difference in LDH levels compared to control, indicating no loss of cell viability. | 500 µM for 3 days | [2] |

| Influence of Albumin | The anti-proliferative effect is reduced by increasing albumin concentration, suggesting protein binding. | Not specified | [1] |

Experimental Protocols

The following section details the methodology for assessing the anti-proliferative effects of this compound in vitro, based on described experiments.

Cell Culture and Proliferation Assay

This protocol outlines the steps to evaluate the impact of this compound on the proliferation of mammalian cells.

-

Cell Seeding:

-

Seed approximately 3x10⁴ to 5x10⁴ cells per mL of medium into 24-well plates.

-

Incubate at 37°C in a humidified atmosphere of 95% air/5% CO₂.[2]

-

-

Treatment:

-

Replace the initial medium with fresh medium containing 20% fetal calf serum.

-

Add this compound (dissolved in a suitable solvent like methanol) at the desired concentrations to the treatment wells.

-

Include a vehicle control group (medium with solvent only).[2]

-

-

Incubation and Cell Counting:

-

Culture the cells for the desired duration (e.g., several days).

-

Determine cell numbers in replicate wells at various time points during the culture period using a suitable cell counting method (e.g., hemocytometer, automated cell counter).[2]

-

-

Data Analysis:

-

Plot cell number against time for each treatment condition.

-

Calculate the inhibition of cell growth relative to the vehicle control.

-

Assessment of Cytotoxicity (LDH Assay)

This protocol is used to determine if the observed anti-proliferative effects are due to cell death.

-

Cell Culture and Treatment:

-

Culture cells as described in the proliferation assay.

-

Treat cells with this compound at various concentrations, including a high concentration (e.g., 500 µM), for a specified period (e.g., 3 days).[2]

-

-

Sample Collection:

-

Collect the cell culture medium from each well.

-

-

LDH Measurement:

-

Measure the lactate dehydrogenase (LDH) levels in the collected media using a commercially available LDH cytotoxicity assay kit.

-

-

Data Analysis:

-

Compare the LDH levels in the media from this compound-treated cells to those from untreated control cells. A significant increase in LDH in the treated group would indicate cytotoxicity.[2]

-

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Clozic (Clobuzarit) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozic, also known by its chemical name Clobuzarit and identifier ICI 55,897, is a compound originally developed as a disease-modifying anti-arthritic agent. Subsequent research has revealed its anti-proliferative and cytostatic properties, suggesting its potential utility in cell-based assays for oncology and other research areas focused on cell growth and division. These application notes provide a framework for utilizing this compound in cell-based assays to evaluate its effects on cell viability and proliferation.

Disclaimer: Detailed public information and specific protocols for the use of this compound (Clobuzarit) in cell-based assays are limited. The following protocols are general templates that can be adapted for the evaluation of investigational compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Mechanism of Action

The precise molecular mechanism underlying the cytostatic effects of this compound is not well-elucidated in the available literature. A cytostatic agent typically functions by arresting the cell cycle at one of the checkpoints (G1, S, G2, or M phase), thereby inhibiting cell division without directly causing cell death (cytotoxicity). This is in contrast to cytotoxic agents, which induce apoptosis or necrosis. The anti-proliferative effects of this compound are thought to be related to its interaction with lipophilic targets within the cell.

Key Applications in Cell-Based Assays

-

Determination of Anti-proliferative Activity: Assessing the ability of this compound to inhibit the growth of various cell lines.

-

Evaluation of Cytostatic vs. Cytotoxic Effects: Differentiating between the growth-inhibitory and cell-killing properties of the compound.

-

Cell Cycle Analysis: Identifying the specific phase of the cell cycle at which this compound induces arrest.

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol provides a method to determine the concentration-dependent effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound (Clobuzarit) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective range.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of this compound on cell cycle distribution.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (Clobuzarit)

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

After 24 hours, treat the cells with this compound at a concentration determined from the proliferation assay (e.g., the IC50 concentration) and a vehicle control.

-

Incubate for a suitable duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, including the supernatant to collect any floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.

-

Data Presentation

Quantitative data from cell-based assays with this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined |

| HDF | Normal Dermal Fibroblast | Data to be determined |

Note: The IC50 values are hypothetical and need to be experimentally determined.

Visualizations

Experimental Workflow for Determining Anti-proliferative Activity

Caption: Workflow for assessing the anti-proliferative effects of this compound using an MTT assay.

General Cell Cycle Control Signaling Pathway

Caption: A simplified diagram of the cell cycle, indicating potential points of arrest by a cytostatic agent.

Application Notes and Protocols for Clozapine (Clozic) Dosage in Rat Hypothalamic Neuronal Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine, an atypical antipsychotic, is a critical therapeutic agent for treatment-resistant schizophrenia. Its mechanism of action is complex, involving modulation of multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[1][2][3] Understanding the cellular and molecular effects of Clozapine on specific neuronal populations, such as those in the hypothalamus, is crucial for elucidating its therapeutic benefits and potential side effects. The hypothalamus plays a key role in regulating various physiological processes, including metabolism, stress response, and circadian rhythms, which can be affected by antipsychotic medications.

These application notes provide a comprehensive guide for studying the effects of Clozapine on immortalized rat hypothalamic neuronal cells (RHMC), using the RCHT-1 cell line as a model system. The protocols outlined below detail methods for cell culture, determination of optimal Clozapine dosage through viability assays, and analysis of downstream signaling pathways using Western blotting.

Data Presentation: Clozapine Dosage Effects on RHMC Viability

The following table summarizes the expected dose-dependent effects of Clozapine on RHMC viability based on data from various neuronal cell culture studies. Researchers should perform a dose-response experiment to determine the precise IC50 and optimal concentrations for their specific experimental conditions.

| Clozapine Concentration | Expected Effect on Neuronal Cell Viability | Reference Studies |

| 10 nM - 1 µM | Neuroprotective effects, potential increase in cell viability and spine density.[4][5] | [Lundeberg et al., Takaki et al.] |

| >1 µM - 10 µM | Variable effects, potentially transitioning from neuroprotective to cytotoxic.[4] | [Takaki et al.] |

| ≥10 µM | Neurotoxic effects, significant decrease in cell viability, induction of apoptosis and autophagy.[4][5] | [Park et al.] |

| ≥500 nM | Cytotoxic activity observed in primary mouse neural stem cells.[5] | [Lundeberg et al.] |

Experimental Protocols

RHMC (RCHT-1) Cell Culture Protocol

The RCHT-1 cell line, derived from the hypothalamus of a Fisher 344 rat, is a suitable model for studying dopaminergic neurons.[6][7]

Materials:

-

Immortalized Rat Hypothalamus Cells (RCHT-1)

-

Prigrow IV medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Penicillin/Streptomycin solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium Preparation: To the Prigrow IV base medium, add FBS to a final concentration of 5%, L-glutamine to 2 mM, and 1% Penicillin/Streptomycin solution.[7]

-

Cell Thawing: Thaw the cryopreserved RCHT-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Cell Plating: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and centrifuge. Resuspend the cell pellet and plate at the desired density for subsequent experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

RCHT-1 cells

-

96-well plates

-

Clozapine stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RCHT-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Clozapine Treatment: Prepare serial dilutions of Clozapine in complete growth medium. The final concentrations should range from 10 nM to 100 µM. Remove the medium from the wells and add 100 µL of the respective Clozapine dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate for 24 or 48 hours.

-

MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the activation of signaling pathways in response to Clozapine treatment.

Materials:

-

RCHT-1 cells

-

6-well plates

-

Clozapine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed RCHT-1 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of Clozapine for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Normalize the protein samples and denature them by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

Caption: Clozapine signaling pathways in neuronal cells.

Experimental Workflow

Caption: General experimental workflow for Clozapine studies.

References

- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxic/Neuroprotective Effects of Clozapine and the Positive Allosteric Modulator of mGluR2 JNJ-46356479 in Human Neuroblastoma Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immortalized Rat Hypothalamus Cells (RCHT-1) | Applied Biological Materials Inc. [abmgood.com]

- 7. topsan.org [topsan.org]

Application Notes and Protocols for Preparing Clozic (Clobuzarit) Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Clozic (also known as Clobuzarit or ICI 55897) stock solutions for use in research applications. This compound is an anti-arthritic agent with demonstrated anti-proliferative and cytostatic properties, making it a compound of interest in various biological studies.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Synonyms | Clobuzarit, ICI 55897 |

| CAS Number | 22494-47-9 |

| Molecular Formula | C₁₇H₁₇ClO₃ |

| Molecular Weight | 304.77 g/mol |

| Appearance | Solid |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[1] |

| Storage Temperature | Store stock solutions at -20°C[1] |

Biological Activity

This compound has been shown to inhibit the growth of various mammalian cell types in a reversible, cytostatic manner, rather than being cytotoxic.[1][2] This anti-proliferative effect is concentration-dependent, with effective concentrations reported to be in the range of 50 µM to 500 µM in cell culture experiments.[3] The mechanism of action is suggested to be related to its lipophilic nature, likely involving interaction with lipophilic targets within the cell.[2]

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be diluted to the desired final concentration in cell culture media or other aqueous buffers.

Materials:

-

This compound (Clobuzarit) powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 304.77 g/mol x 1000 mg/g = 3.0477 mg

-

-

-

Weighing this compound:

-

Carefully weigh out approximately 3.05 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

-

Mixing:

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.[1]

-

-

Sterilization (Optional):

-

If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.[1]

-

Note on DMSO Concentration in Final Working Solution:

DMSO can be toxic to cells at higher concentrations. When diluting the this compound stock solution into your experimental medium, ensure that the final concentration of DMSO is kept low, typically below 0.5%, to minimize any solvent-induced effects. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in your experiments.

Visualizations

Caption: Experimental workflow for preparing and using this compound stock solutions.

Caption: Proposed mechanism of action for the anti-proliferative effects of this compound.

References

Application Notes and Protocols for Studying Protein Synthesis using O-Propargyl-Puromycin (OPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein synthesis is fundamental to understanding cellular physiology, growth, and response to various stimuli. O-propargyl-puromycin (OPP) is a powerful and versatile tool for measuring nascent protein synthesis in a variety of biological systems. As an analog of puromycin, OPP incorporates into the C-terminus of newly synthesized polypeptide chains, effectively terminating translation. The propargyl group on OPP allows for a highly specific and efficient "click" reaction with fluorescently labeled azides, enabling the visualization and quantification of protein synthesis at the single-cell level. This non-radioactive method offers a significant advantage over traditional techniques that rely on radiolabeled amino acids.[1][2]

These application notes provide a comprehensive overview of the OPP-based protein synthesis assay, including detailed experimental protocols for both in vitro and in vivo applications, data presentation guidelines, and a discussion of relevant signaling pathways.

Data Presentation

Quantitative analysis of protein synthesis using the OPP assay can be performed using various methods, including flow cytometry and fluorescence microscopy. The data is typically presented as the mean fluorescence intensity (MFI), which is proportional to the amount of incorporated OPP and thus reflects the rate of protein synthesis.

Table 1: Quantification of Protein Synthesis in Murine Hematopoietic Stem and Progenitor Cells in vivo

This table summarizes the relative protein synthesis rates in different hematopoietic cell populations from adult mouse bone marrow, as measured by the mean fluorescence intensity (MFI) of OPP incorporation. Hematopoietic Stem Cells (HSCs) exhibit a significantly lower rate of protein synthesis compared to their more differentiated progenitor counterparts.[1][3][4]

| Cell Population | Description | Mean Fluorescence Intensity (MFI) of OPP (Arbitrary Units) |

| HSCs | Hematopoietic Stem Cells | 1,500 ± 200 |

| CMPs | Common Myeloid Progenitors | 8,000 ± 500 |

| GMPs | Granulocyte-Macrophage Progenitors | 10,000 ± 700 |

| MEPs | Megakaryocyte-Erythroid Progenitors | 7,500 ± 600 |

Data are representative and compiled from studies by Signer et al. (2014, 2016). Values are presented as mean ± standard deviation.

Table 2: Dose-Dependent Inhibition of Protein Synthesis by Cycloheximide

This table demonstrates the specificity of the OPP assay by showing the dose-dependent inhibition of protein synthesis in a cell culture model treated with cycloheximide, a known translation inhibitor.

| Cycloheximide Concentration (µg/mL) | Relative Protein Synthesis (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 65 |

| 10 | 25 |

| 50 | 5 |

| 100 | <1 |

Data are representative of typical results obtained in various cell lines.

Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Assay in Cultured Cells

This protocol describes the labeling and detection of nascent proteins in adherent or suspension cells using OPP.

Materials:

-

O-propargyl-puromycin (OPP) stock solution (e.g., 20 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction components:

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper (II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Treat cells with experimental compounds as required. For a negative control, pre-incubate cells with a protein synthesis inhibitor like cycloheximide (50 µg/mL) for 15-30 minutes.[2]

-

-

OPP Labeling:

-

Prepare the OPP labeling medium by diluting the OPP stock solution in pre-warmed complete cell culture medium to a final concentration of 20-50 µM.

-

Remove the existing culture medium from the cells and add the OPP labeling medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

-

-

Fixation and Permeabilization:

-

Aspirate the OPP labeling medium and wash the cells once with PBS.

-

Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, CuSO₄, and a reducing agent in a buffer.

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Staining and Imaging/Analysis:

-

Stain the cell nuclei with a suitable counterstain (e.g., DAPI or Hoechst 33342) for 10-15 minutes.

-

Wash the cells twice with PBS.

-

Image the cells using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry.

-

Protocol 2: In Vivo Protein Synthesis Assay in Mice

This protocol outlines the procedure for labeling and detecting nascent protein synthesis in specific cell populations isolated from mice.[1][5]

Materials:

-

O-propargyl-puromycin (OPP) solution for injection (e.g., dissolved in PBS)

-

Anesthetic and euthanasia agents

-

Tissue dissociation reagents

-

Fluorescently conjugated antibodies for cell surface markers

-

Fixation and permeabilization buffers

-

Click chemistry reaction components (as in Protocol 1)

-

Flow cytometer

Procedure:

-

OPP Administration:

-

Administer OPP to the mouse via intraperitoneal (i.p.) injection. A typical dose is 50 mg/kg body weight.[1]

-

For a negative control, inject a separate mouse with the vehicle (e.g., PBS) only.

-

-

Tissue Harvest and Cell Isolation:

-

After a 1-hour incubation period, euthanize the mouse using an approved method.[1]

-

Harvest the tissue of interest (e.g., bone marrow, spleen).

-

Prepare a single-cell suspension from the harvested tissue using appropriate dissociation methods.

-

-

Cell Surface Staining:

-

Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers to identify the cell population of interest. Incubate for 30 minutes on ice.

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

-

Fixation, Permeabilization, and Click Reaction:

-

Fix and permeabilize the cells as described in Protocol 1.

-

Perform the click chemistry reaction to label the incorporated OPP with a fluorescent azide.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Gate on the cell population of interest based on the cell surface marker expression.

-

Quantify the mean fluorescence intensity (MFI) of the OPP-associated fluorophore within the gated population as a measure of protein synthesis.

-

Signaling Pathway and Experimental Workflow Visualization

mTOR Signaling Pathway Regulating Protein Synthesis

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis in response to various signals, including growth factors and nutrients. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, plays a crucial role in promoting protein synthesis by phosphorylating and activating key downstream effectors.

Caption: The mTOR signaling pathway is a key regulator of protein synthesis.

Experimental Workflow for In Vitro OPP Protein Synthesis Assay

The following diagram illustrates the key steps involved in the in vitro OPP protein synthesis assay.

Caption: Workflow for in vitro protein synthesis analysis using OPP.

Logical Relationship of OPP Incorporation and Detection

This diagram illustrates the principle behind the OPP-based protein synthesis assay.

Caption: Principle of OPP-based detection of nascent protein synthesis.

References

- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Haematopoietic stem cells require a highly regulated protein synthesis rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Clozic (Clobuzarit) in Arthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozic, also known by its generic name clobuzarit and developmental code ICI 55,897, is a disease-modifying anti-rheumatic drug (DMARD) that has been investigated for its therapeutic potential in rheumatoid arthritis (RA). These application notes provide an overview of its mechanism of action, summarize available quantitative data from clinical studies, and present detailed protocols for its application in a common preclinical arthritis research model. While much of the research on this compound was conducted in the latter part of the 20th century, the information provided herein serves as a valuable resource for understanding its properties and for historical context in the development of DMARDs.

Mechanism of Action

This compound's primary mechanism of action is characterized as cytostatic, meaning it inhibits cell proliferation without causing cell death (cytotoxicity). This anti-proliferative effect is considered a key component of its disease-modifying properties in rheumatoid arthritis, a condition marked by excessive synovial cell proliferation.

Studies have shown that this compound reversibly inhibits the growth of various mammalian cell types.[1] The proposed mechanism for this is its interaction with lipophilic sites within the cell.[1] The inhibitory potency of this compound and related compounds has been correlated with their lipophilicity.[1] This suggests that the drug may interfere with cellular processes that are dependent on lipid-based structures or signaling.

While the precise signaling pathways modulated by this compound have not been extensively detailed in recent literature, its anti-proliferative effects would logically impact pathways that control cell cycle progression and inflammation. In the context of rheumatoid arthritis, this would likely involve the inhibition of synovial fibroblast proliferation, a key feature of the disease.

Signaling Pathways in Arthritis and Potential Targets for this compound

Rheumatoid arthritis pathogenesis is driven by a complex interplay of signaling pathways that lead to chronic inflammation and joint destruction. Key pathways include NF-κB, MAPK, and JAK-STAT, which regulate the production of pro-inflammatory cytokines and enzymes that degrade cartilage and bone.

Based on its known anti-proliferative effects, it is hypothesized that this compound may interfere with one or more of these signaling cascades, thereby reducing the inflammatory response and synovial hyperplasia. The diagram above illustrates a potential mechanism where this compound inhibits intracellular signaling pathways, leading to a downstream reduction in the transcription of genes responsible for inflammation and cell proliferation.

Quantitative Data from Clinical Studies

Clinical trials have evaluated the efficacy of this compound in patients with active rheumatoid arthritis. The following tables summarize key quantitative data from these studies.

| Study Parameter | This compound (100 mg/day) | This compound (300 mg/day) | D-penicillamine (500 mg/day) | Aspirin (up to 3.6 g/day ) |

| Improvement in Clinical Assessments | Moderate | Significant | Adequate | Good (high withdrawal rate) |

Data synthesized from a comparative study in patients with active rheumatoid arthritis.

| Parameter | Lobenzarit (240 mg/day) + Indomethacin (75 mg/day) | Placebo + Indomethacin (75 mg/day) |

| Overall Clinical Effectiveness | 63% | 43% |

| Incidence of Side Effects | 38% | 22% |

Data from a multicenter double-blind controlled study of lobenzarit, a related immunomodulator.[2]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) model is a widely used and relevant model for studying the pathophysiology of RA and for testing potential therapeutics.

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established autoimmune model of rheumatoid arthritis.[3][4][5] Arthritis is induced by immunization with type II collagen, leading to an inflammatory response that targets the joints.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (Clobuzarit)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Syringes and needles

Protocol:

-

Preparation of Emulsion for Primary Immunization (Day 0):

-

Dissolve Bovine Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

-

Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (containing 4 mg/mL Mycobacterium tuberculosis). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

-

Primary Immunization (Day 0):

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Preparation of Emulsion for Booster Immunization (Day 21):

-

Prepare an emulsion by mixing an equal volume of the collagen solution (2 mg/mL) with Incomplete Freund's Adjuvant.

-

-

Booster Immunization (Day 21):

-

Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.

-

-

This compound Administration:

-

Based on clinical trial data, suggested dose ranges for preclinical studies are 10-100 mg/kg/day.

-

Prepare this compound in the appropriate vehicle.

-

Administer this compound or vehicle daily via oral gavage, starting from day 21 (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).

-

-

Clinical Assessment of Arthritis:

-

Beginning on day 21, monitor mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Measure paw thickness using a caliper.

-

-

Endpoint Analysis (e.g., Day 42):

-

At the termination of the experiment, collect blood for serological analysis (e.g., anti-CII antibodies, inflammatory cytokines).

-

Harvest paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Conclusion

This compound (clobuzarit) is a historical DMARD with a primary cytostatic mechanism of action. While it is not as commonly used or studied today, understanding its properties provides valuable insight into the evolution of arthritis treatment. The protocols and data presented here offer a foundation for researchers interested in studying this compound or similar anti-proliferative agents in the context of arthritis research. Further investigation into the specific signaling pathways affected by this compound could provide a more complete understanding of its mechanism and potential for repositioning or for the development of new therapies.

References

- 1. Anti-proliferative properties of this compound, a disease-modifying anti-arthritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdbioproducts.com [mdbioproducts.com]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of Clozic (Clobuzarit)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozic, also known by its chemical name clobuzarit and identifier ICI 55897, is an anti-arthritic agent belonging to the oxyalkanoic acid class of compounds. Early studies have demonstrated its cytostatic and anti-proliferative properties, suggesting a potential role in modulating inflammatory and cell growth processes underlying rheumatoid arthritis. These application notes provide a framework for the experimental design of studies aimed at elucidating the mechanism of action of this compound, with a focus on its effects on key signaling pathways and cellular processes.

Due to the limited recent literature specifically on this compound (clobuzarit), the experimental designs and protocols outlined below are based on its known chemical class and its observed biological effects. These are proposed as a starting point for a thorough investigation of its mechanism of action.

Postulated Mechanism of Action

Based on its classification as an oxyalkanoic acid and its observed anti-proliferative and anti-inflammatory effects, it is hypothesized that this compound may exert its therapeutic effects through one or more of the following mechanisms:

-

Inhibition of Pro-inflammatory Signaling Pathways: Many anti-inflammatory compounds function by inhibiting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

-

Modulation of Prostaglandin Synthesis: As with many non-steroidal anti-inflammatory drugs (NSAIDs), this compound may interfere with the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2][3]

-

Cytostatic Effects on Proliferating Cells: The observed cytostatic (growth-inhibiting) effect of this compound on various cell types suggests an interaction with cellular pathways that control cell cycle progression.

The following sections provide detailed protocols to investigate these hypotheses.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the quantitative data that can be generated from the proposed experimental protocols.

Table 1: Effect of this compound on Cell Viability and Proliferation

| Assay | Cell Line(s) | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |

| MTT/XTT Assay | Synovial Fibroblasts, Macrophages | 0.1, 1, 10, 50, 100 | Cell Viability (%) | Dose-dependent decrease in viability |

| BrdU Incorporation Assay | Synovial Fibroblasts | 0.1, 1, 10, 50, 100 | DNA Synthesis (OD) | Dose-dependent decrease in proliferation |

| Cell Counting (Trypan Blue) | Synovial Fibroblasts | 0.1, 1, 10, 50, 100 | Live Cell Number (cells/mL) | Dose-dependent decrease in cell number |

Table 2: Effect of this compound on Inflammatory Signaling

| Assay | Cell Line(s) / System | Stimulus | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |

| NF-κB Reporter Assay | Macrophages (e.g., RAW 264.7) | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | Luciferase Activity (RLU) | Dose-dependent decrease in NF-κB activation |

| Western Blot (p-IκBα) | Macrophages | LPS (1 µg/mL) | 10, 50 | Protein Expression (relative to total IκBα) | Dose-dependent decrease in IκBα phosphorylation |

| ELISA (TNF-α, IL-6) | Macrophages | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | Cytokine Concentration (pg/mL) | Dose-dependent decrease in cytokine secretion |

Table 3: Effect of this compound on Prostaglandin Synthesis

| Assay | System | This compound Concentration (µM) | Endpoint Measured | Expected Outcome |

| Prostaglandin E2 (PGE2) ELISA | Activated Macrophages | 1, 10, 50, 100 | PGE2 Concentration (pg/mL) | Dose-dependent decrease in PGE2 production |

| COX-1/COX-2 Activity Assay | Purified Enzymes | 1, 10, 50, 100 | Enzyme Activity (%) | Inhibition of COX activity |

Experimental Protocols

Protocol 1: Cell Proliferation and Viability Assays

This protocol is designed to quantify the cytostatic and cytotoxic effects of this compound on relevant cell types in arthritis, such as synovial fibroblasts and macrophages.

1.1. Materials:

-

Cell lines (e.g., human synovial fibroblasts, RAW 264.7 macrophages)

-

Complete cell culture medium

-

This compound (clobuzarit) stock solution (in DMSO)

-

MTT or XTT reagent

-

BrdU labeling reagent

-

Anti-BrdU antibody

-

Trypan Blue solution

-

96-well and 24-well cell culture plates

-

Plate reader, microscope, hemocytometer

1.2. Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Count cells using a hemocytometer and Trypan Blue to assess viability.

-

Seed cells in 96-well plates (for MTT/XTT and BrdU assays) or 24-well plates (for cell counting) at a predetermined optimal density.

-

Allow cells to adhere overnight.

1.3. This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (DMSO).

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound.

-

Incubate for 24, 48, and 72 hours.

1.4. Assay Procedures:

1.4.1. MTT/XTT Assay (for Cell Viability):

-

At the end of the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours.

-

If using MTT, add solubilization solution.

-

Read the absorbance on a plate reader at the appropriate wavelength.

1.4.2. BrdU Incorporation Assay (for Cell Proliferation):

-

Add BrdU labeling reagent to the cells 2-4 hours before the end of the incubation period.

-

Fix the cells and incubate with an anti-BrdU antibody.

-

Add the substrate and measure the colorimetric or fluorescent signal using a plate reader.

1.4.3. Direct Cell Counting (for Cytostatic vs. Cytotoxic Effects):

-

At each time point, trypsinize the cells from the 24-well plates.

-

Resuspend the cells in a known volume of medium.

-

Mix an aliquot of the cell suspension with Trypan Blue.

-

Count the number of live (unstained) and dead (blue) cells using a hemocytometer.

Protocol 2: Investigation of NF-κB Signaling Pathway

This protocol aims to determine if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

2.1. Materials:

-

RAW 264.7 macrophage cell line (or other suitable line)

-

NF-κB luciferase reporter plasmid (or a stable reporter cell line)

-

Transfection reagent

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Luciferase assay system

-

Reagents for Western blotting (lysis buffer, antibodies against p-IκBα, IκBα, and a loading control like β-actin)

-

ELISA kits for TNF-α and IL-6

2.2. NF-κB Reporter Assay:

-

Seed cells in a 24-well plate.

-

If not using a stable cell line, transfect the cells with the NF-κB luciferase reporter plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

2.3. Western Blot for IκBα Phosphorylation:

-

Seed cells in a 6-well plate.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with LPS for 15-30 minutes.

-

Immediately lyse the cells and collect protein extracts.

-

Perform SDS-PAGE and Western blotting using antibodies against phosphorylated IκBα and total IκBα.

2.4. Cytokine Measurement (ELISA):

-

Seed cells in a 24-well plate.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 3: Prostaglandin Synthesis Assay

This protocol is designed to assess whether this compound inhibits the production of prostaglandins, which are key mediators of inflammation and pain.[1][2][3]